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molecular formula C23H20N2O4S B1201316 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetic acid CAS No. 101001-72-3

2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetic acid

Cat. No. B1201316
M. Wt: 420.5 g/mol
InChI Key: KJSPVPWIMGZXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04659726

Procedure details

Ethyl 2-[4,5-bis(4-methoxyphenyl)thiazol-2-yl]-pyrrole-1-acetate (prepared in Example 14) (3.59 g, 8 mmole) and potassium hydroxide (0.90 g, 16 mmoles) are added to ethanol (80 ml), and the mixture is refluxed for 5 minutes. After distilling off ethanol, the resulting residue is dissolved in water. To the aqueous solution is added 10% hydrochloric acid, and the precipitated crystals are separated by filtration and dried to give crude crystals (3.20 g). The crude crystals are recrystallized from benzene to give 2-[4,5-bis(4-methoxyphenyl)thiazol-2-yl]-pyrrole-1-acetic acid (2.69 g, yield: 80%).
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[C:11]([C:22]3[N:23]([CH2:27][C:28]([O:30]CC)=[O:29])[CH:24]=[CH:25][CH:26]=3)[S:12][C:13]=2[C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=2)=[CH:5][CH:4]=1.[OH-].[K+]>C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[C:11]([C:22]3[N:23]([CH2:27][C:28]([OH:30])=[O:29])[CH:24]=[CH:25][CH:26]=3)[S:12][C:13]=2[C:14]2[CH:15]=[CH:16][C:17]([O:20][CH3:21])=[CH:18][CH:19]=2)=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.59 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1N=C(SC1C1=CC=C(C=C1)OC)C=1N(C=CC1)CC(=O)OCC
Name
Quantity
0.9 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 5 minutes
Duration
5 min
DISTILLATION
Type
DISTILLATION
Details
After distilling off ethanol
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue is dissolved in water
ADDITION
Type
ADDITION
Details
To the aqueous solution is added 10% hydrochloric acid
CUSTOM
Type
CUSTOM
Details
the precipitated crystals are separated by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give crude crystals (3.20 g)
CUSTOM
Type
CUSTOM
Details
The crude crystals are recrystallized from benzene

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1N=C(SC1C1=CC=C(C=C1)OC)C=1N(C=CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.69 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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